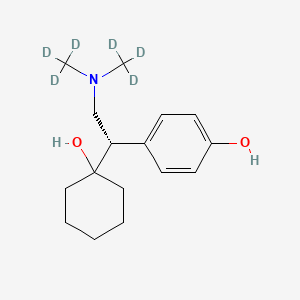
(S)-(+)-O-Desmethyl Venlafaxine D6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(+)-O-Desmethyl Venlafaxine D6 is a deuterated form of O-desmethylvenlafaxine, which is an active metabolite of the antidepressant venlafaxine. This compound is primarily used in scientific research as an internal standard for the quantification of venlafaxine and its metabolites in biological samples. The deuterium atoms in this compound provide enhanced stability and allow for more accurate mass spectrometric analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-O-Desmethyl Venlafaxine D6 involves the deuteration of O-desmethylvenlafaxine. The process typically starts with the synthesis of O-desmethylvenlafaxine, which can be achieved through the demethylation of venlafaxine. The demethylation reaction is often carried out using reagents such as boron tribromide or aluminum chloride under controlled conditions. Once O-desmethylvenlafaxine is obtained, it undergoes a deuteration process where hydrogen atoms are replaced with deuterium atoms. This can be achieved using deuterated reagents such as deuterium gas or deuterated solvents under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The deuteration process is carefully monitored to achieve the desired level of deuterium incorporation.
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-O-Desmethyl Venlafaxine D6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonates are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-(+)-O-Desmethyl Venlafaxine D6 has several scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of venlafaxine and its metabolites.
Biology: Employed in pharmacokinetic studies to understand the metabolism and distribution of venlafaxine in biological systems.
Medicine: Used in clinical research to monitor therapeutic drug levels and ensure proper dosing of venlafaxine.
Industry: Utilized in the development and validation of analytical methods for the detection and quantification of venlafaxine in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of (S)-(+)-O-Desmethyl Venlafaxine D6 is similar to that of its parent compound, venlafaxine. It acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), which means it inhibits the reuptake of serotonin and norepinephrine at the presynaptic terminal. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood. The molecular targets involved include serotonin and norepinephrine transporters, which are inhibited by the compound, leading to its antidepressant effects.
Comparison with Similar Compounds
Similar Compounds
O-Desmethylvenlafaxine: The non-deuterated form of (S)-(+)-O-Desmethyl Venlafaxine D6, which is also an active metabolite of venlafaxine.
Venlafaxine: The parent compound, which is a widely used antidepressant.
Desvenlafaxine: Another active metabolite of venlafaxine, used as an antidepressant.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more accurate mass spectrometric analysis. This makes it particularly valuable in research settings where precise quantification of venlafaxine and its metabolites is required.
Properties
Molecular Formula |
C16H25NO2 |
|---|---|
Molecular Weight |
269.41 g/mol |
IUPAC Name |
4-[(1S)-2-[bis(trideuteriomethyl)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/t15-/m1/s1/i1D3,2D3 |
InChI Key |
KYYIDSXMWOZKMP-MSPWYDFVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C[C@H](C1=CC=C(C=C1)O)C2(CCCCC2)O)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


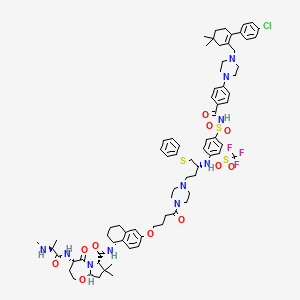
![N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-2-[(4-cyanophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B15073371.png)
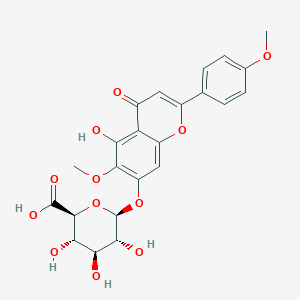
![morpholin-4-yl-[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]methanone](/img/structure/B15073391.png)
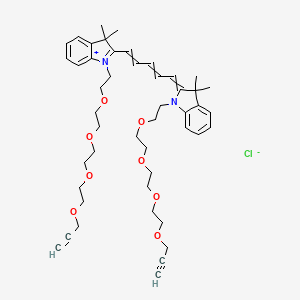
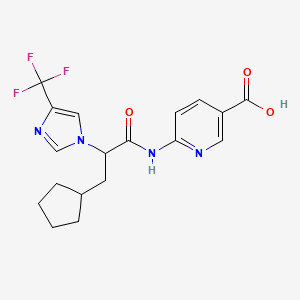
![2-[4-[5-[[4-(2-Cyanophenyl)piperazin-1-yl]methyl]-2,4-dimethylbenzoyl]piperazin-1-yl]benzenesulfonamide](/img/structure/B15073405.png)
![5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one;hydrochloride](/img/structure/B15073413.png)
![4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid](/img/structure/B15073419.png)
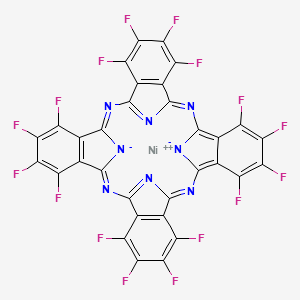
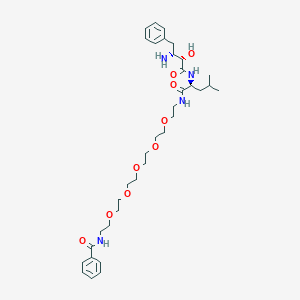
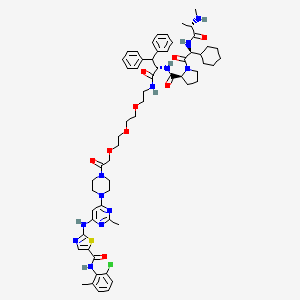
![3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride](/img/structure/B15073465.png)
![8-[2-[4-(dimethylamino)butanoyloxy]ethyl-[(9Z,12Z)-octadeca-9,12-dienyl]amino]octyl 2-hexyldecanoate](/img/structure/B15073471.png)
